4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another method includes the preparation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, which is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol and subsequently to the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group and other positions on the pyrrolopyrimidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyrrolopyrimidine ring.
Scientific Research Applications
4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound binds to the allosteric pocket of RIPK1, thereby inhibiting its activity and preventing necroptosis.
Comparison with Similar Compounds
Similar Compounds
7H-pyrrolo[2,3-d]pyrimidine: A closely related compound with similar structural features.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases.
Uniqueness
4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one is unique due to its specific substitution pattern and the presence of an amino group, which imparts distinct chemical and biological properties. Its ability to inhibit specific kinases and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry.
Properties
Molecular Formula |
C6H6N4O |
---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
4-amino-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one |
InChI |
InChI=1S/C6H6N4O/c7-6-5-3(8-2-9-6)1-4(11)10-5/h2H,1H2,(H,10,11)(H2,7,8,9) |
InChI Key |
CPKUUAFLNATQRW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=NC=N2)N)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.